molecular formula C8H7NO2 B1600913 5-Methylbenzo[d]isoxazol-3(2H)-one CAS No. 65685-49-6

5-Methylbenzo[d]isoxazol-3(2H)-one

Cat. No.: B1600913
CAS No.: 65685-49-6
M. Wt: 149.15 g/mol
InChI Key: OBDYDBSQRSCQMV-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that belongs to the class of benzisoxazoles It is characterized by a fused benzene and isoxazole ring system with a methyl group at the 5-position and a keto group at the 3-position

Scientific Research Applications

5-Methylbenzo[d]isoxazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Safety and Hazards

5-Methylbenzo[d]isoxazol-3(2H)-one is used for scientific research and development only . The safety data sheet advises to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the desired benzisoxazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 5-Methylbenzo[d]isoxazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzisoxazole: Lacks the methyl group at the 5-position.

    5-Chlorobenzo[d]isoxazol-3(2H)-one: Contains a chlorine atom instead of a methyl group.

    5-Nitrobenzo[d]isoxazol-3(2H)-one: Contains a nitro group at the 5-position.

Uniqueness

5-Methylbenzo[d]isoxazol-3(2H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

5-methyl-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-2-3-7-6(4-5)8(10)9-11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDYDBSQRSCQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459349
Record name 5-Methylbenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65685-49-6
Record name 5-Methylbenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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